N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitro group, a sulfonamide group, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.
Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group onto the sulfonamide derivative, often using a phenol derivative and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenoxyphenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Phenoxyphenyl Derivatives: Various substituted derivatives can be obtained through nucleophilic aromatic substitution.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
- N-(5-chloro-2-phenoxyphenyl)-2-thiophenesulfonamide
- N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide
- N-(5-chloro-2-phenoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Uniqueness: N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable molecule for targeted research applications.
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c19-13-10-11-17(26-14-6-2-1-3-7-14)15(12-13)20-27(24,25)18-9-5-4-8-16(18)21(22)23/h1-12,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNVCFULOILQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.